Cas no 2750933-59-4 (Lepidiline C)

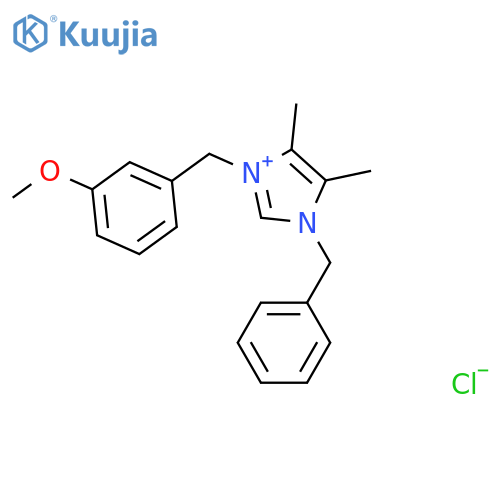

Lepidiline C structure

商品名:Lepidiline C

Lepidiline C 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazolium, 3-[(3-methoxyphenyl)methyl]-4,5-dimethyl-1-(phenylmethyl)-, chloride (1:1)

- Lepidiline C

- 2750933-59-4

- 3-benzyl-1-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-1-ium chloride

- 1-Benzyl-3-(3-methoxybenzyl)-4,5-dimethyl-1H-imidazol-3-ium chloride

- Lepidiline C?

- CS-0310772

- HY-N10127

- F83621

- CHEMBL5077544

- MS-25254

-

- インチ: 1S/C20H23N2O.ClH/c1-16-17(2)22(14-19-10-7-11-20(12-19)23-3)15-21(16)13-18-8-5-4-6-9-18;/h4-12,15H,13-14H2,1-3H3;1H/q+1;/p-1

- InChIKey: GAONRCCEJWTNND-UHFFFAOYSA-M

- ほほえんだ: C(C1C=CC=C(OC)C=1)[N+]1C(=C(C)N(CC2C=CC=CC=2)C=1)C.[Cl-]

計算された属性

- せいみつぶんしりょう: 342.1498911g/mol

- どういたいしつりょう: 342.1498911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 356

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18Ų

Lepidiline C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N10127-5mg |

Lepidiline C |

2750933-59-4 | 99.61% | 5mg |

¥2500 | 2024-07-21 | |

| TargetMol Chemicals | T67922-1 mg |

Lepidiline C |

2750933-59-4 | 98.93% | 1mg |

¥ 1,243 | 2023-07-11 | |

| DC Chemicals | DC47847-100 mg |

Lepidiline C |

2750933-59-4 | >98% | 100mg |

$650.0 | 2023-03-10 | |

| AstaTech | F83621-10/MG |

LEPIDILINE C |

2750933-59-4 | 95% | 10mg |

$571 | 2023-09-18 | |

| MedChemExpress | HY-N10127-10mg |

Lepidiline C |

2750933-59-4 | 99.61% | 10mg |

¥4000 | 2024-07-21 | |

| TargetMol Chemicals | T67922-1mg |

Lepidiline C |

2750933-59-4 | 98.93% | 1mg |

¥ 983 | 2023-09-15 | |

| DC Chemicals | DC47847-1g |

Lepidiline C |

2750933-59-4 | >98% | 1g |

$2200.0 | 2023-09-15 | |

| 1PlusChem | 1P024T54-5mg |

Lepidiline C |

2750933-59-4 | 99% | 5mg |

$369.00 | 2024-05-07 | |

| 1PlusChem | 1P024T54-25mg |

Lepidiline C |

2750933-59-4 | 99% | 25mg |

$1124.00 | 2024-05-07 | |

| TargetMol Chemicals | T67922-5mg |

Lepidiline C |

2750933-59-4 | 98.93% | 5mg |

¥ 1980 | 2024-07-24 |

Lepidiline C 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2750933-59-4 (Lepidiline C) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2750933-59-4)Lepidiline C

清らかである:99%/99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg/100mg

価格 ($):194.0/291.0/554.0/940.0/1598.0

atkchemica

(CAS:2750933-59-4)Lepidiline C

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ